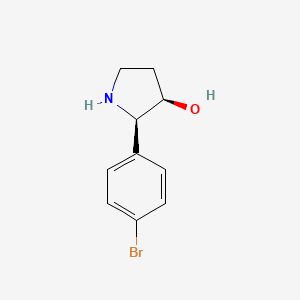

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol

説明

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. It features a bromophenyl group attached to the pyrrolidine ring, which imparts unique chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ®-proline.

Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with ®-proline to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

化学反応の分析

Oxidation Reactions

The secondary hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents convert this moiety into a ketone, forming a pyrrolidinone derivative.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | (2R)-2-(4-Bromophenyl)pyrrolidin-3-one | |

| Jones reagent | Acetone, 0–5°C | (2R)-2-(4-Bromophenyl)pyrrolidin-3-one |

This transformation is critical for modifying hydrogen-bonding capabilities and enhancing metabolic stability in drug design .

Nucleophilic Aromatic Substitution

The 4-bromophenyl group participates in nucleophilic substitution reactions, enabling diversification of the aromatic ring.

The bromine atom’s electron-withdrawing effect facilitates substitution, particularly with amines or alkoxides .

Functionalization of the Hydroxyl Group

The hydroxyl group at the 3-position can be esterified, etherified, or converted into a leaving group for downstream reactions.

Esterification

Conversion to Leaving Group

Halogenation with SOCl₂ or PBr₃ converts the hydroxyl group to chloride or bromide, enabling nucleophilic displacement .

Stereochemical Influence on Reactivity

The (2R,3R) configuration impacts reaction pathways:

-

Oxidation : Retention of stereochemistry at C2 is observed, while C3 becomes planar during ketone formation.

-

Cyclization : Intramolecular hydrogen bonding between the hydroxyl and pyrrolidine nitrogen directs regioselectivity in ring-forming reactions .

Reductive Amination and Cyclization

The pyrrolidine nitrogen participates in reductive amination with aldehydes or ketones. For example, reaction with Boc-l-valinal under hydrogenation conditions yields tertiary amines, pivotal in synthesizing bioactive molecules .

| Substrate | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Boc-l-valinal | NaBH₃CN, MeOH | (2R,3R)-N-(Boc-valinyl)-2-(4-bromophenyl)pyrrolidin-3-ol | Opioid receptor ligands |

Protection/Deprotection Strategies

-

Protection : The hydroxyl group is often protected as a silyl ether (e.g., TBSCl, imidazole) to prevent undesired side reactions during multi-step syntheses .

-

Deprotection : TBAF in THF selectively removes silyl protecting groups without affecting the bromophenyl moiety .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced binding to targets such as RORγt and PARP-1 when modified at the hydroxyl or bromophenyl positions. For example:

科学的研究の応用

Medicinal Chemistry

The pyrrolidine scaffold, which includes (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol, is recognized for its versatility in drug design. Pyrrolidine derivatives are prevalent in numerous pharmaceuticals due to their ability to interact with biological targets effectively. This compound specifically has been studied for its potential as a ligand in receptor modulation and as a scaffold for developing new therapeutic agents.

Table 1: Overview of Pyrrolidine Derivatives in Drug Discovery

Research indicates that this compound exhibits significant biological activities. Its interaction with various receptors makes it a candidate for treating conditions such as autoimmune diseases and metabolic disorders.

Case Study: RORγt Modulation

A study demonstrated that pyrrolidine derivatives could modulate the RORγt receptor, which plays a crucial role in autoimmune responses. The binding conformation of these compounds was shown to influence their efficacy as inverse agonists, suggesting that modifications to the pyrrolidine ring can enhance therapeutic potential while minimizing off-target effects .

Therapeutic Potential

The therapeutic applications of this compound extend beyond autoimmune diseases. Its structural properties allow for modifications that can lead to improved pharmacokinetics and bioavailability.

Table 2: Potential Therapeutic Applications

| Application Area | Mechanism of Action | Reference |

|---|---|---|

| Autoimmune Diseases | RORγt inhibition | |

| Metabolic Disorders | PPARα/γ dual agonism | |

| Cancer Treatment | Selective cytotoxicity towards cancer cells |

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods that allow for structural modifications. These modifications can significantly impact the compound's biological activity and selectivity towards specific targets.

Synthetic Approaches

Recent advancements have highlighted microwave-assisted organic synthesis as an efficient method for producing pyrrolidine derivatives. This approach not only enhances yield but also aligns with principles of green chemistry by reducing solvent usage and reaction times .

作用機序

The mechanism of action of (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

- (2R,3R)-2-Phenylpyrrolidin-3-ol

- (2S,3S)-2-(4-Bromophenyl)pyrrolidin-3-ol

- (2R,3R)-2-(4-Chlorophenyl)pyrrolidin-3-ol

Comparison:

(2R,3R)-2-Phenylpyrrolidin-3-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.

(2S,3S)-2-(4-Bromophenyl)pyrrolidin-3-ol: The stereochemistry is different, which can significantly affect the compound’s interaction with biological targets.

(2R,3R)-2-(4-Chlorophenyl)pyrrolidin-3-ol: The chlorine atom may impart different electronic properties compared to the bromine atom, leading to variations in reactivity and biological effects.

生物活性

The compound (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative that has garnered attention in drug discovery due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, synthesizing findings from diverse research sources.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a pyrrolidine ring substituted with a 4-bromophenyl group. This configuration influences its pharmacological properties significantly.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrN |

| Molecular Weight | 240.12 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in DMSO |

Biological Activity Overview

Research indicates that pyrrolidine derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : Some derivatives have been studied for their potential in treating neurodegenerative diseases.

- Antimicrobial Properties : Certain analogs have demonstrated efficacy against resistant bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its stereochemistry and substituents. The presence of the bromine atom on the phenyl ring enhances lipophilicity and may improve receptor binding affinity.

Key Findings from SAR Studies:

- Substituent Effects : Variations in the phenyl substituents significantly affect the compound's potency against specific targets, such as RORγt, a nuclear hormone receptor involved in autoimmune diseases .

- Chirality : The (2R,3R) configuration is crucial for maintaining biological activity, as demonstrated in studies where enantiomers showed different potencies .

- Ring Conformation : The flexibility of the pyrrolidine ring allows for diverse conformations that can optimize interactions with biological targets .

1. Anticancer Activity

A study evaluated the anticancer potential of pyrrolidine derivatives, including this compound, against A549 human lung adenocarcinoma cells. The compound exhibited notable cytotoxicity with an IC50 value indicating effective cell viability reduction compared to control treatments like cisplatin .

2. Neuropharmacological Investigations

Research into pyrrolidine derivatives has highlighted their potential as neuroprotective agents. In vitro assays demonstrated that certain compounds could mitigate oxidative stress-induced neuronal damage, suggesting therapeutic applications in neurodegenerative disorders .

3. Antimicrobial Efficacy

Compounds structurally related to this compound have shown promising results against multidrug-resistant bacteria, including Staphylococcus aureus. These studies emphasize the importance of structural modifications in enhancing antimicrobial activity .

特性

IUPAC Name |

(2R,3R)-2-(4-bromophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKCIQMGZHCET-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。